(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one
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Overview
Description
Potent, direct, non-cytotoxic 5-lipoxygenase (5-LO) inhibitor; High Quality Biochemicals for Research Uses
Scientific Research Applications
Anticonvulsant Activity
Compounds similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one have been studied for their potential in anticonvulsant activity. For instance, a series of N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-(4-substitutedbenzaldehyde)-semicarbazones showed significant anticonvulsant activities in various models. This highlights the compound's relevance in the development of new antiepileptic drugs (Rajak et al., 2010).
Photochemical Properties
Compounds with structures similar to the target compound have been explored for their photochemical properties. For example, 5-Methyl-1,4-naphthoquinone, a compound with a naphthalene moiety, has been studied for its kinetics and mechanism of photoenolization, which could be relevant for understanding the photochemical behavior of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one (Chiang et al., 1997).
Antimicrobial and Anti-Proliferative Activities
Derivatives similar to the target compound have been investigated for antimicrobial and anti-proliferative activities. A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which shares a structural resemblance with the target compound, showed notable antimicrobial and anti-proliferative effects (Mansour et al., 2020).
Antihyperglycemic Activity
Compounds structurally similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one have been synthesized and evaluated for their antihyperglycemic activity. For instance, 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives were studied for their potential in lowering blood glucose levels (Imran et al., 2009).
5-Lipoxygenase Inhibition
Certain naphthalene and thiazole derivatives have been explored for their potential as 5-lipoxygenase inhibitors, which can be relevant for the study of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one. This class of compounds might offer insights into developing novel anti-inflammatory drugs (Ducharme et al., 1994).
properties
CAS RN |
1380593-17-8 |
---|---|
Product Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one |
Molecular Formula |
C21H15NO2S |
Molecular Weight |
345.416 |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H15NO2S/c1-24-18-10-6-14(7-11-18)12-19-20(23)22-21(25-19)17-9-8-15-4-2-3-5-16(15)13-17/h2-13H,1H3/b19-12- |
InChI Key |
JQWPSUIXKSIMCL-UNOMPAQXSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC4=CC=CC=C4C=C3 |
synonyms |
(Z)-5-(4-methoxybenzylidene)-2-(naphthalen-2-yl)-5H-thiazol-4-one; ST-1237 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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